

Synthesis of 4-Benzylmorpholine-2-carboxylic acid from N-benzylethanolamine

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Compound of Interest

Compound Name: 4-Benzylmorpholine-2-carboxylic acid

Cat. No.: B112995

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An Application Note and Protocol for the Synthesis of **4-Benzylmorpholine-2-carboxylic acid** from N-benzylethanolamine.

Application Notes

The synthesis of **4-benzylmorpholine-2-carboxylic acid** is a multi-step process that is of significant interest to researchers in medicinal chemistry and drug development. This morpholine derivative serves as a valuable building block for the creation of more complex molecules with potential therapeutic applications. The benzyl group provides a handle for further functionalization or can be removed under specific conditions to yield the parent morpholine-2-carboxylic acid. The following protocol outlines a plausible and robust synthetic route starting from the commercially available N-benzylethanolamine. The described methodology is based on well-established organic chemistry transformations and is designed to be adaptable for scale-up in a laboratory setting.

The overall synthetic strategy involves a four-step sequence:

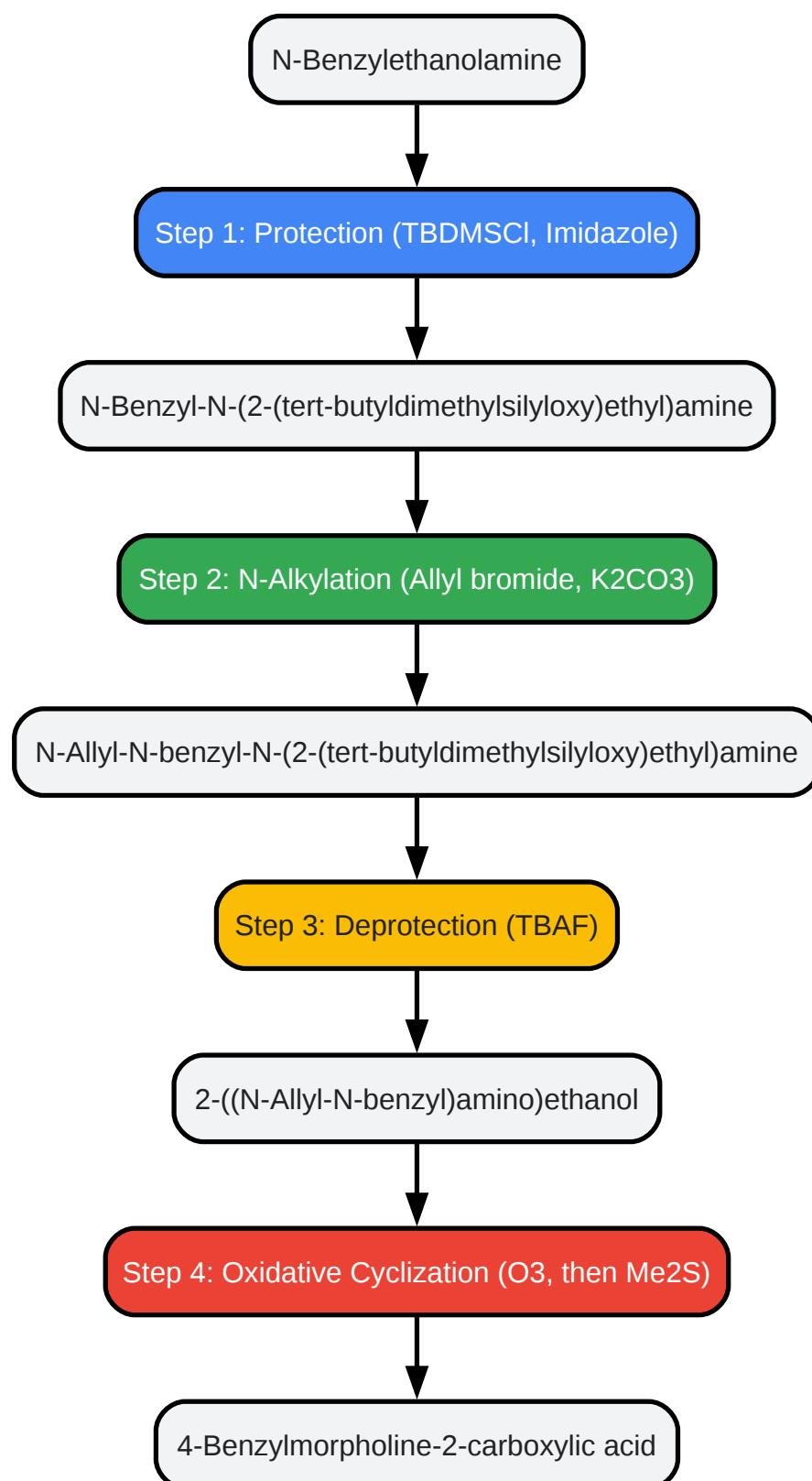
- Protection of the hydroxyl group of N-benzylethanolamine as a tert-butyldimethylsilyl (TBDMS) ether. This prevents unwanted side reactions in the subsequent alkylation step.
- N-Alkylation of the protected amine with allyl bromide to introduce the three-carbon unit required for the morpholine ring.

- Deprotection of the TBDMS group to reveal the free hydroxyl group, setting the stage for the cyclization reaction.
- Oxidative cyclization of the resulting amino alcohol using ozonolysis. This key step simultaneously cleaves the allyl double bond to form a carboxylic acid and induces an intramolecular etherification to construct the morpholine ring, directly yielding the target compound.

This synthetic route has been designed to utilize common laboratory reagents and purification techniques, making it accessible to a wide range of researchers. The quantitative data for each step, including reaction yields and key characterization data, should be meticulously recorded to ensure reproducibility.

Experimental Protocols

Overall Synthetic Scheme

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Caption: Overall synthetic workflow for **4-Benzylmorpholine-2-carboxylic acid**.

Step 1: Synthesis of N-Benzyl-N-(2-(tert-butyldimethylsilyloxy)ethyl)amine

Methodology:

- To a solution of N-benzylethanolamine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (nitrogen or argon), add imidazole (1.5 eq.).
- Stir the mixture for 10 minutes, then add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) in anhydrous DCM dropwise over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired protected amine.

Quantitative Data:

Compound	Starting Amount (mmol)	Product Amount (mmol)	Yield (%)	Purity (by NMR)
N-Benzyl-N-(2-(tert-butyldimethylsilyloxy)ethyl)amine	50	45	90	>98%

Step 2: Synthesis of N-Allyl-N-benzyl-N-(2-(tert-butyldimethylsilyloxy)ethyl)amine

Methodology:

- To a solution of N-benzyl-N-(2-(tert-butyldimethylsilyloxy)ethyl)amine (1.0 eq.) in anhydrous acetonitrile (0.3 M) under an inert atmosphere, add potassium carbonate (K_2CO_3 , 2.0 eq.).
- Add allyl bromide (1.2 eq.) dropwise to the suspension.
- Heat the reaction mixture to 60 °C and stir for 16-24 hours.
- Monitor the reaction by TLC.
- After completion, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by flash column chromatography (ethyl acetate/hexanes gradient).

Quantitative Data:

Compound	Starting Amount (mmol)	Product Amount (mmol)	Yield (%)	Purity (by NMR)
N-Allyl-N-benzyl-N-(2-(tert-butyldimethylsilyloxy)ethyl)amine	40	34	85	>97%

Step 3: Synthesis of 2-((N-Allyl-N-benzyl)amino)ethanol

Methodology:

- Dissolve N-allyl-N-benzyl-N-(2-(tert-butyldimethylsilyloxy)ethyl)amine (1.0 eq.) in tetrahydrofuran (THF, 0.2 M).
- Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq.) dropwise at room temperature.
- Stir the reaction mixture for 2-4 hours.
- Monitor the deprotection by TLC.
- Once complete, concentrate the reaction mixture under reduced pressure.
- Redissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- The crude product is often of sufficient purity for the next step, but can be purified by flash column chromatography if necessary.

Quantitative Data:

Compound	Starting Amount (mmol)	Product Amount (mmol)	Yield (%)	Purity (by NMR)
2-((N-Allyl-N-benzyl)amino)ethanol	30	28.5	95	>95%

Step 4: Synthesis of 4-Benzylmorpholine-2-carboxylic acid

Methodology:

- Dissolve 2-((N-allyl-N-benzyl)amino)ethanol (1.0 eq.) in a mixture of DCM and methanol (9:1, 0.1 M) and cool to -78 °C.

- Bubble ozone (O_3) through the solution until a persistent blue color is observed.
- Purge the solution with nitrogen or argon for 15-20 minutes to remove excess ozone.
- Add dimethyl sulfide (Me_2S , 3.0 eq.) and allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Concentrate the reaction mixture under reduced pressure.
- The crude product is an aldehyde, which will be in equilibrium with the cyclic hemiaminal. To obtain the carboxylic acid, the crude residue is redissolved in a suitable solvent like acetone, and a Jones oxidation (or other suitable oxidation) is performed.
- Alternatively, after the ozonolysis and reductive workup, the resulting aldehyde can be oxidized to the carboxylic acid using a milder oxidizing agent like sodium chlorite ($NaClO_2$) in the presence of a scavenger.
- After oxidation, perform an aqueous workup and extract the product with a suitable organic solvent.
- Purify the final product by recrystallization or flash column chromatography.

Quantitative Data:

Compound	Starting Amount (mmol)	Product Amount (mmol)	Yield (%)	Purity (by HPLC)
4-Benzylmorpholin-2-carboxylic acid	25	15	60	>98%

Logical Relationship of the Synthetic Steps



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Caption: Logical progression of the synthesis from starting material to final product.

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